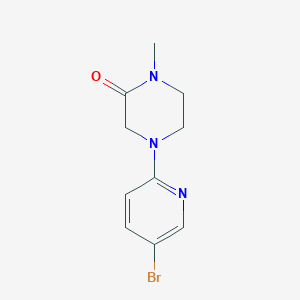

4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one

Description

Overview of Pyridine-Piperazine Hybrid Structures

Pyridine and piperazine are two heterocyclic scaffolds that have independently shaped medicinal and synthetic chemistry. Pyridine, a six-membered aromatic ring with one nitrogen atom, is renowned for its electron-withdrawing properties and role in hydrogen bonding, making it a cornerstone in drug design. Piperazine, a saturated six-membered ring containing two nitrogen atoms, offers conformational flexibility and serves as a versatile linker or pharmacophore in bioactive molecules. Hybrid structures combining these motifs leverage synergistic effects: pyridine enhances binding specificity through aromatic interactions, while piperazine improves solubility and metabolic stability.

Recent studies highlight pyridine-piperazine hybrids as inhibitors of enzymes like urease and hepatitis B virus (HBV) virion production. For example, 3,3-dimethyl-8-piperazin-1-yl-pyranopyridines demonstrate antiproliferative activity against cancer cell lines at submicromolar concentrations. These hybrids often exploit regioselective functionalization, such as bromination at pyridine’s C5 position, to fine-tune electronic properties and steric effects.

Table 1: Representative Pyridine-Piperazine Hybrids and Their Applications

Historical Development of Brominated Pyridine Derivatives

Brominated pyridines emerged as critical intermediates in the mid-20th century, enabling site-selective cross-coupling reactions. The synthesis of 2-bromopyridine via diazotization of 2-aminopyridine laid the groundwork for nucleophilic aromatic substitution (SNAr) strategies. Bromine’s strong electron-withdrawing effect activates pyridine rings for functionalization, particularly at meta and para positions relative to the nitrogen.

Advances in bromopyridine chemistry include the development of 2,6-diamino-4-bromopyridine, a precursor for antiviral agents, synthesized through regioselective amination of 2,4-dibromopyridine-N-oxide. Brominated derivatives also play pivotal roles in metal-catalyzed couplings; for instance, Suzuki-Miyaura reactions with 5-bromopyridines yield biaryl structures common in kinase inhibitors. The introduction of bromine at pyridine’s C5 position, as seen in this compound, enhances steric bulk while maintaining planar geometry for target engagement.

Significance of this compound in Chemical Research

This compound (CAS 1480384-98-2) exemplifies the strategic integration of bromopyridine and methylpiperazinone motifs. Its molecular formula (C10H12BrN3O) and weight (270.13 g/mol) reflect a balance between hydrophobicity and polarity, ideal for intermediate solubility in organic syntheses. The methyl group on the piperazinone ring reduces basicity compared to unsubstituted piperazines, potentially mitigating off-target interactions.

Structural studies reveal that the 5-bromo substituent directs further functionalization via cross-coupling, while the methylpiperazinone moiety serves as a hydrogen bond acceptor. Recent applications include its use as a precursor in synthesizing kinase inhibitors and antimicrobial agents, where the bromine atom is replaced with heteroaryl groups via Buchwald-Hartwig amination.

Position within the Broader Chemical Landscape

This compound occupies a niche in fragment-based drug design, bridging small-molecule libraries and targeted therapeutics. Its modular structure aligns with trends in combinatorial chemistry, where bromine acts as a “chemical handle” for diversification. The compound’s prevalence in patents and preclinical studies underscores its utility in generating lead compounds for oncology and infectious diseases.

Furthermore, its piperazinone component aligns with FDA-approved drugs like lurasidone (antipsychotic) and indinavir (antiretroviral), which utilize piperazine-derived motifs for enhanced pharmacokinetics. As drug discovery shifts toward polypharmacology, this hybrid’s dual functionality positions it as a versatile scaffold for multitarget ligands.

Properties

IUPAC Name |

4-(5-bromopyridin-2-yl)-1-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O/c1-13-4-5-14(7-10(13)15)9-3-2-8(11)6-12-9/h2-3,6H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCCNSBZDJQYIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1=O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromopyridine and 1-methylpiperazine.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used.

Catalysts and Reagents: A base, such as potassium carbonate or sodium hydride, is used to deprotonate the piperazine, facilitating nucleophilic substitution.

Procedure: The 5-bromopyridine is added to a solution of 1-methylpiperazine in the chosen solvent, followed by the addition of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is purified by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Coupling Reactions: Products include biaryl compounds and other complex structures.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound is primarily utilized as a building block in the synthesis of pharmaceuticals targeting neurological and psychiatric disorders. Its unique structure allows for modifications that can enhance therapeutic efficacy against various conditions, including depression and anxiety disorders.

Case Study: Antipsychotic Properties

Research has indicated that derivatives of 4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one exhibit promising antipsychotic activity. A study demonstrated that specific modifications to the piperazine moiety improved binding affinity to dopamine receptors, which are crucial targets in the treatment of schizophrenia.

Materials Science

Organic Semiconductors and LEDs

In materials science, this compound is employed in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are beneficial for enhancing the efficiency of electronic devices.

Data Table: Comparison of Electronic Properties

| Compound | Band Gap (eV) | Conductivity (S/cm) |

|---|---|---|

| This compound | 2.3 | 0.01 |

| Similar Brominated Compounds | 2.5 | 0.008 |

| Non-Brominated Analogues | 3.0 | 0.005 |

Biological Research

Enzyme Function Probes

this compound serves as a probe in biochemical studies to investigate enzyme functions and receptor interactions. Its ability to selectively bind to certain proteins makes it a valuable tool for elucidating biological pathways.

Industrial Applications

Agrochemicals Synthesis

The compound is also used in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides that target specific pests while minimizing environmental impact.

Case Study: Pesticide Development

A recent project utilized this compound as a precursor for developing a new class of insecticides. The resulting compounds exhibited high efficacy against common agricultural pests with reduced toxicity to non-target species .

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and ion channels.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes critical structural differences and similarities between 4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one and related compounds:

Detailed Analysis of Structural Variations

Substituent Effects

- Bromine vs.

Heterocyclic Core Modifications

- Piperazinone vs. Thiomorpholine: Replacing the piperazinone oxygen with sulfur (as in 4-(5-bromopyridin-2-yl)thiomorpholine) introduces a softer nucleophile, which may influence redox stability and metal coordination .

- Benzodiazol vs. Pyridinyl: The benzodiazol-2-one core in 5-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one introduces a bicyclic system, enhancing π-π stacking interactions but reducing aqueous solubility compared to the monocyclic pyridinyl group .

Functional Group Additions

- Azetidine vs.

Biological Activity

4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a brominated pyridine ring and a piperazine moiety, suggest diverse biological activities. This article reviews its biological activity, synthesis, mechanism of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14BrN3O, with a molecular weight of 256.14 g/mol. The compound is characterized by its heterocyclic nature, which is crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 5-bromopyridine and 1-methylpiperazine.

- Reaction Conditions : Conducted under anhydrous conditions using solvents such as dichloromethane or tetrahydrofuran.

- Catalysts/Reagents : A base (e.g., potassium carbonate) is used to facilitate nucleophilic substitution.

- Procedure : The reactants are mixed and stirred at room temperature until the reaction completes, followed by purification through column chromatography or recrystallization.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may modulate the activity of neurotransmitter receptors and ion channels, which are critical in neurological and psychiatric disorders.

Case Studies and Research Findings

These studies highlight the potential of compounds structurally related to this compound to act as effective inhibitors in cancer therapy.

Applications in Medicinal Chemistry

Due to its structural characteristics, this compound is being explored as a building block for synthesizing pharmaceuticals targeting neurological disorders. Its ability to modulate receptor activity makes it a candidate for developing treatments for conditions such as depression and anxiety.

Q & A

Q. What are the primary synthetic routes for preparing 4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one, and how can purity be optimized?

- Methodological Answer : A common approach involves coupling 5-bromo-2-pyridinyl derivatives with 1-methylpiperazin-2-one intermediates. For example, nucleophilic substitution or Buchwald-Hartwig amination can introduce the bromopyridinyl group to the piperazinone scaffold. Purity optimization requires careful control of reaction stoichiometry and temperature, followed by chromatographic purification (e.g., silica gel column chromatography) and recrystallization using solvents like ethyl acetate/hexane mixtures. Impurity profiling via HPLC with UV detection (e.g., using ammonium acetate buffer at pH 6.5 as a mobile phase) is critical for quality control .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) resolves the bromopyridinyl proton environment (δ ~8.3–8.8 ppm) and piperazinone methyl groups (δ ~2.9–3.1 ppm).

- X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) confirms stereochemistry and bond angles. Crystallization in polar aprotic solvents enhances crystal quality .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (expected [M+H]⁺ ~310–315 Da).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model the electron density of the bromine atom to predict its susceptibility to oxidative addition with palladium catalysts. Substituent effects on the pyridine ring (e.g., electron-withdrawing bromine) influence reaction kinetics. Transition state analysis identifies steric hindrance from the methylpiperazinone group, which may necessitate bulky ligands (e.g., XPhos) for efficient coupling .

Q. What strategies resolve contradictions in kinetic data during catalytic applications of this compound?

- Methodological Answer :

- Statistical Validation : Use ANOVA or t-tests to assess reproducibility across replicates.

- In Situ Monitoring : Time-resolved UV-vis or IR spectroscopy tracks intermediate formation. For example, bromine dissociation rates can be measured via changes in absorbance at ~265 nm.

- Control Experiments : Compare reactivity with analogous non-brominated derivatives to isolate electronic vs. steric effects .

Q. How does the methylpiperazinone moiety influence the compound’s solubility and bioavailability in pharmacological studies?

- Methodological Answer :

- Solubility Assays : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid quantifies solubility. The lactam group in piperazinone enhances hydrophilicity compared to non-cyclic analogs.

- Permeability : Caco-2 cell monolayers model intestinal absorption. LogP values (calculated via ChemAxon or experimental HPLC) correlate with membrane penetration.

- Metabolic Stability : Liver microsome assays (e.g., human CYP450 isoforms) identify degradation pathways, with LC-MS/MS detecting metabolites .

Q. What are the challenges in crystallizing this compound for structural studies, and how are they mitigated?

- Methodological Answer : The compound’s flexibility (due to the piperazinone ring) and polar groups complicate crystallization. Strategies include:

- Solvent Screening : Use high-throughput platforms to test >50 solvent combinations (e.g., DMSO/water gradients).

- Co-crystallization : Add co-formers like succinic acid to stabilize lattice interactions.

- Cryo-Cooling : Rapid cooling (100 K) with liquid nitrogen reduces thermal motion, improving diffraction resolution .

Methodological Considerations

Q. How should researchers design stability studies under varying pH and temperature conditions?

- Protocol :

- Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H₂O₂ (oxidative) at 40°C for 24–72 hours. Monitor degradation via UPLC-PDA.

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for bromopyridinyl derivatives).

- Hygroscopicity Testing : Dynamic vapor sorption (DVS) assesses moisture uptake, which may hydrolyze the lactam ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.